Methyl 2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate
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Overview
Description
Methyl 2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate is an organic compound with a complex structure that includes benzylamino, hydroxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a suitable precursor, followed by hydroxylation and esterification steps. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl 2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(amino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate
- Methyl 2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-ethylpentanoate
Uniqueness
Methyl 2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C15H23NO4 |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
methyl 2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate |
InChI |
InChI=1S/C15H23NO4/c1-11(2)13(18)15(10-17,14(19)20-3)16-9-12-7-5-4-6-8-12/h4-8,11,13,16-18H,9-10H2,1-3H3 |
InChI Key |
YVDOZNHDZMCBLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(CO)(C(=O)OC)NCC1=CC=CC=C1)O |
Origin of Product |
United States |
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